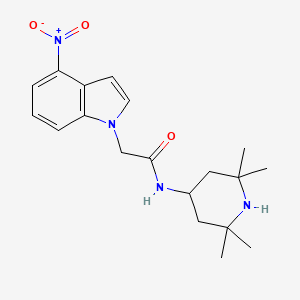
2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group attached to the indole ring and a tetramethylpiperidine moiety linked via an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:
Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acylation: The nitrated indole is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form the corresponding acetamide.
Coupling with Tetramethylpiperidine: The acetamide intermediate is reacted with 2,2,6,6-tetramethylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Reduction: 2-(4-amino-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Substitution: Halogenated or alkylated derivatives of the original compound.
Hydrolysis: 4-nitroindole-2-carboxylic acid and 2,2,6,6-tetramethylpiperidine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-indol-1-yl)acetamide: Lacks the tetramethylpiperidine moiety.
N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Lacks the indole ring and nitro group.
4-nitroindole: Lacks the acetamide and tetramethylpiperidine moieties.
Uniqueness
2-(4-nitro-1H-indol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the presence of both the nitroindole and tetramethylpiperidine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H26N4O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-nitroindol-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C19H26N4O3/c1-18(2)10-13(11-19(3,4)21-18)20-17(24)12-22-9-8-14-15(22)6-5-7-16(14)23(25)26/h5-9,13,21H,10-12H2,1-4H3,(H,20,24) |
InChI Key |
JMJHLWTWVHTOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















